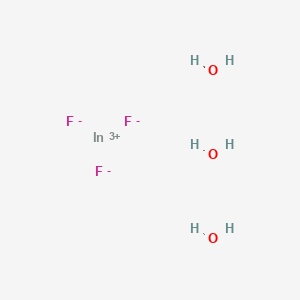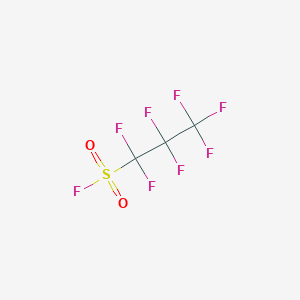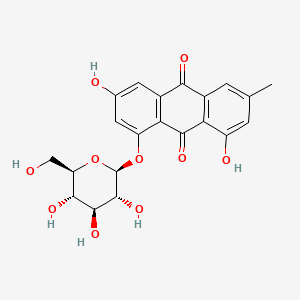
Indium(3+) trifluoride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that is slightly soluble in water . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Indium(3+) trifluoride trihydrate can be synthesized through the reaction of indium(3+) oxide with hydrogen fluoride or hydrofluoric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
In2O3+6HF→2InF3+3H2O
In industrial settings, the production of this compound involves similar processes but on a larger scale, with careful monitoring of reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Indium(3+) trifluoride trihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form different indium halides. For example, reacting with chlorine gas can produce indium(3+) chloride.
Catalytic Reactions: It acts as a catalyst in the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins.
Hydrolysis: When exposed to water, it can undergo hydrolysis to form indium hydroxide and hydrofluoric acid.
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and trimethylsilyl cyanide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Indium(3+) trifluoride trihydrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of indium(3+) trifluoride trihydrate in catalytic reactions involves its ability to facilitate the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins . This catalytic activity is attributed to the compound’s ability to stabilize the transition state and lower the activation energy of the reaction. In biological applications, the exact mechanism can vary depending on the specific target, but it often involves the interaction of indium(3+) ions with cellular components, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Indium(3+) trifluoride trihydrate can be compared with other indium halides such as indium(3+) chloride, indium(3+) bromide, and indium(3+) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Indium(3+) chloride: Used in organic synthesis and as a precursor for other indium compounds.
Indium(3+) bromide: Used in the preparation of indium-containing materials.
Indium(3+) iodide: Used in specialized chemical reactions and materials science.
The uniqueness of this compound lies in its specific catalytic properties and its applications in the synthesis of non-oxide glasses and specialty ceramics .
Propiedades
IUPAC Name |
indium(3+);trifluoride;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.In.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJQEDQNNQVYRT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H6InO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.859 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)






![1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B7886525.png)
![5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886532.png)
![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)


![2-[2-(2-{2-[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-acetylamino}-acetylamino)-3-phenyl-propionylamino]-4-methyl-pentanoic acid](/img/structure/B7886571.png)

